molecular formula C17H30O4 B12659584 8-Heptadecenedioic acid, (8Z)- CAS No. 253687-28-4

8-Heptadecenedioic acid, (8Z)-

Cat. No.: B12659584
CAS No.: 253687-28-4
M. Wt: 298.4 g/mol
InChI Key: VDTSYDDUGXHLDV-UPHRSURJSA-N
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Description

8-Heptadecenedioic acid, (8Z)- is an organic compound with the molecular formula C17H30O4 It is a type of unsaturated dicarboxylic acid, characterized by the presence of a double bond in the Z (cis) configuration at the 8th position of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Heptadecenedioic acid, (8Z)- typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 8-Heptadecenedioic acid, (8Z)- may involve the catalytic hydrogenation of unsaturated fatty acids followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate or ozone are employed for the subsequent oxidation step.

Chemical Reactions Analysis

Types of Reactions

8-Heptadecenedioic acid, (8Z)- can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

8-Heptadecenedioic acid, (8Z)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 8-Heptadecenedioic acid, (8Z)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

8-Heptadecenedioic acid, (8Z)- can be compared with other similar compounds, such as:

    Heptadecanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.

    Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but with a different chain length and functional groups.

    Azelaic acid: A dicarboxylic acid with a shorter chain length and different chemical properties.

Properties

CAS No.

253687-28-4

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

(Z)-heptadec-8-enedioic acid

InChI

InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1-

InChI Key

VDTSYDDUGXHLDV-UPHRSURJSA-N

Isomeric SMILES

C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O

Canonical SMILES

C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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